

An In-depth Technical Guide to 5-Bromo-6-methoxy-1H-indazole

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Compound of Interest

Compound Name: **5-Bromo-6-methoxy-1H-indazole**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for **5-Bromo-6-methoxy-1H-indazole**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide also presents data from closely related structural analogs to provide a predictive framework for its characterization.

Molecular Structure and Chemical Properties

5-Bromo-6-methoxy-1H-indazole is a substituted indazole with the molecular formula C₈H₇BrN₂O. The indazole core is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. In this derivative, a bromine atom is attached at the 5-position and a methoxy group at the 6-position of the indazole ring.

Table 1: Chemical Identifiers and Predicted Properties

Property	Value	Source
Molecular Formula	C ₈ H ₇ BrN ₂ O	PubChem[1]
Molecular Weight	227.06 g/mol	Commercial Supplier[2][3]
Monoisotopic Mass	225.97418 Da	PubChem[1]
CAS Number	152626-78-3	Commercial Supplier[2][3]
SMILES	COc1=C(C=C2C=NNC2=C1)Br	PubChem[1]
InChI	InChI=1S/C8H7BrN2O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,1H3,(H,10,11)	PubChem[1]
InChIKey	WTPPKDNNECOBGC-UHFFFAOYSA-N	PubChem[1]
Predicted XlogP	2.2	PubChem[1]

Spectroscopic and Spectrometric Data

Direct experimental spectroscopic data for **5-Bromo-6-methoxy-1H-indazole** is not readily available in the public domain. However, based on the analysis of structurally similar indazole compounds, a predicted summary of its spectral characteristics is provided below.

Table 2: Predicted Spectroscopic and Spectrometric Data

Technique	Predicted Data
¹ H NMR	Aromatic protons are expected in the range of δ 7.0-8.0 ppm. A singlet for the methoxy group protons is anticipated around δ 3.8-4.0 ppm. The N-H proton of the indazole ring would likely appear as a broad singlet at a downfield shift.
¹³ C NMR	Aromatic carbons are expected in the range of δ 100-150 ppm. The methoxy carbon signal is predicted to be around δ 55-60 ppm.
IR Spectroscopy	Characteristic peaks are expected for N-H stretching (around 3300 cm^{-1}), C-H aromatic stretching (around 3100-3000 cm^{-1}), C=C aromatic stretching (around 1600-1450 cm^{-1}), and C-O stretching of the methoxy group (around 1250 and 1050 cm^{-1}).
Mass Spectrometry	The predicted $[\text{M}+\text{H}]^+$ ion is m/z 226.98146, showing a characteristic isotopic pattern for a bromine-containing compound. [1]

For comparison, the experimental data for a related compound, Methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, is presented in Table 3.

Table 3: Experimental Spectroscopic Data for Methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate[\[4\]](#)

Technique	Data
¹ H NMR (CDCl ₃)	δ 8.17 (d, J = 8.7 Hz, 1H), 7.79 (s, 1H), 7.58 (d, J = 8.8 Hz, 2H), 7.47 (d, J = 8.7 Hz, 1H), 7.07 (d, J = 8.8 Hz, 2H), 4.06 (s, 3H), 3.90 (s, 3H)
¹³ C NMR (125 MHz, CDCl ₃)	δ 162.7, 159.6, 141.2, 136.4, 131.7, 127.3, 125.6, 123.5, 123.0, 122.1, 114.8, 113.7, 55.7, 52.3
IR (cm ⁻¹)	3077, 3015, 2953, 2835, 1735, 1708, 1607, 1517, 1481, 1392, 1306, 1257, 1194, 1177, 1126, 1048, 1021, 826, 808, 798, 785
HRMS (EI)	calcd. for C ₁₆ H ₁₃ BrN ₂ O ₃ [M] ⁺ 360.0110, found 360.0104

Experimental Protocols

While a specific synthesis protocol for **5-Bromo-6-methoxy-1H-indazole** is not available, a general approach for the synthesis of substituted indazoles often involves the diazotization of a corresponding aniline followed by cyclization. A detailed protocol for a similar molecule, 7-bromo-5-methoxy-1H-indazole, is provided as a reference for a potential synthetic strategy.^[5]

Synthesis of 7-bromo-5-methoxy-1H-indazole^[5]

Step 1: Preparation of 2-bromo-4-methoxy-6-methyl aniline hydrobromide^[5]

- Dissolve 4-methoxy-2-methyl aniline (9.30 ml, 72.9 mmol) in chloroform (60 ml).
- Cool the solution to approximately 0°C.
- Add a solution of bromine (3.76 ml, 72.9 mmol) in chloroform (60 ml) dropwise.
- Stir the reaction mixture for 3 hours.
- Concentrate the mixture, dilute with dichloromethane, and concentrate again.

- Further dilute with ether and dry under high vacuum to yield 2-bromo-4-methoxy-6-methyl aniline hydrobromide.

Step 2: Preparation of 7-bromo-5-methoxy-1H-indazole[5]

- Suspend 2-bromo-4-methoxy-6-methyl aniline hydrobromide (18.5 g, 62.3 mmol) in hydrochloric acid (8 M, 56 ml, 448 mmol).
- Cool the suspension to 0°C and add a solution of sodium nitrite (4.51 g, 65.4 mmol) in water (about 14 ml) dropwise.
- After 10 minutes, neutralize the resulting solution by adding solid sodium acetate to a pH of 4-5.
- In a separate flask, prepare a solution of 2-methyl-2-propanethiol (7.02 ml, 62.3 mmol) in ethanol (140 ml) at 0°C.
- Add the neutralized solution from step 3 dropwise to the ethanol solution.
- Stir the resulting mixture for 30 minutes at 0°C.
- Pour the mixture into ice and extract with diethyl ether (2x).
- Wash the organic layer with water and then brine, dry with magnesium sulfate, and concentrate.
- Dissolve the residue in dimethyl sulfoxide (35 ml).
- In a separate flask, prepare a solution of potassium tert-butoxide (55.9 g, 498 mmol) in dimethyl sulfoxide (350 ml) in a cold water bath (about 10°C).
- Transfer the dissolved residue from step 9 to the potassium tert-butoxide solution via cannula.
- Remove the cooling bath and stir for another 30 minutes.
- Pour the reaction mixture into an ice/concentrated hydrochloric acid mixture.

- Extract the mixture with dichloromethane (2x), wash with water (3x) and brine, dry with magnesium sulfate, and concentrate to obtain the product.

Potential Biological Significance and Signaling Pathways

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.^{[6][7]} Indazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.^{[6][7][8]}

Notably, many indazole-containing molecules have been developed as kinase inhibitors.^[9] The indazole ring can act as a bioisostere of the purine core of ATP, enabling competitive binding to the ATP-binding site of various kinases. The bromo-substituent at the 5-position can serve as a handle for further chemical modifications, such as cross-coupling reactions, to enhance potency and selectivity.

While the specific biological targets of **5-Bromo-6-methoxy-1H-indazole** have not been reported, its structural features suggest potential activity as a kinase inhibitor. The general synthetic utility of bromo-substituted indazoles in the development of kinase inhibitors is illustrated below.



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Caption: Synthetic workflow for developing kinase inhibitors from a bromo-indazole core.

Further research is required to elucidate the specific biological activities and potential signaling pathway modulation by **5-Bromo-6-methoxy-1H-indazole**. Experimental screening against a panel of kinases would be a logical first step in determining its therapeutic potential.

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